An In-Depth Technical Guide to Z-Gln-ONp: Synthesis, Characterization, and Applications in Biochemical Assays
An In-Depth Technical Guide to Z-Gln-ONp: Synthesis, Characterization, and Applications in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Z-Gln-ONp in Peptide Chemistry and Enzymology
Nα-Benzyloxycarbonyl-L-glutamine p-nitrophenyl ester, commonly abbreviated as Z-Gln-ONp, is a pivotal molecule in the fields of peptide synthesis and enzyme kinetics. Its unique chemical architecture, featuring a protected amino group and an activated carboxyl terminus, makes it an invaluable tool for the controlled formation of peptide bonds and a sensitive substrate for monitoring the activity of specific enzymes. This guide provides a comprehensive overview of Z-Gln-ONp, from its synthesis and purification to its detailed characterization and application in key biochemical assays.
Section 1: Physicochemical Properties and Structural Elucidation
Z-Gln-ONp is a derivative of the amino acid L-glutamine, where the alpha-amino group is protected by a benzyloxycarbonyl (Z) group, and the carboxylic acid is activated as a p-nitrophenyl (ONp) ester. This strategic modification serves two primary purposes: preventing unwanted side reactions at the amino terminus during peptide coupling and enhancing the reactivity of the carboxyl group for efficient amide bond formation.
Table 1: Physicochemical Properties of Z-Gln-ONp
| Property | Value | Source |
| Chemical Formula | C₁₉H₁₉N₃O₇ | |
| Molecular Weight | 401.37 g/mol | |
| Appearance | White to off-white powder | General knowledge |
| CAS Number | 7763-16-8 |
digraph "Z-Gln-ONp_Chemical_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=5000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes C1 [label="C"]; O1 [label="O"]; O2 [label="O"]; N1 [label="N"]; H1[label="H"]; C2 [label="Cα", fontcolor="#EA4335"]; H2[label="H"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; O3 [label="O"]; N2 [label="N"]; H3[label="H"]; H4[label="H"]; C6 [label="C"]; O4 [label="O"]; O5 [label="O"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C"]; C15 [label="C"]; C16 [label="C"]; C17 [label="C"]; C18 [label="C"]; N3 [label="N"]; O6 [label="O"]; O7 [label="O"];
// Benzyl group C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7;
// Benzyloxycarbonyl (Z) group C13 -- O1; C13 -- O2; O1 -- C14; C14 -- C7; C13 -- N1;
// Glutamine backbone N1 -- H1; N1 -- C2; C2 -- H2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- O3; C5 -- N2; N2 -- H3; N2 -- H4; C2 -- C6; C6 -- O4; C6 -- O5;
// p-Nitrophenyl (ONp) group O5 -- C15; C15 -- C16; C16 -- C17; C17 -- C18; C18 -- N3; N3 -- O6; N3 -- O7; C18 -- C15; C17 -- C15; // Aromatic ring connections need to be adjusted for a flat 2D representation
// Positioning // This part is complex in DOT for a precise 2D chemical structure. // A simplified representation might be better. }
Caption: Chemical structure of Z-Gln-ONp.
Section 2: Synthesis and Purification
The synthesis of Z-Gln-ONp is typically achieved through a two-step process starting from L-glutamine. The first step involves the protection of the α-amino group with a benzyloxycarbonyl (Z) group. The second step is the activation of the carboxylic acid group by esterification with p-nitrophenol.
Step-by-Step Synthesis Protocol:
-
N-protection of L-Glutamine:
-
Dissolve L-glutamine in an aqueous solution of sodium carbonate.
-
Cool the solution in an ice bath.
-
Add benzyl chloroformate (Cbz-Cl) dropwise while vigorously stirring.
-
Allow the reaction to proceed for several hours at room temperature.
-
Acidify the solution with hydrochloric acid to precipitate the Z-Gln-OH product.
-
Filter, wash with cold water, and dry the product.
-
-
Esterification with p-Nitrophenol:
-
Dissolve the dried Z-Gln-OH and p-nitrophenol in a suitable solvent such as ethyl acetate.
-
Add a coupling agent, such as dicyclohexylcarbodiimide (DCC), portion-wise at 0°C.
-
Stir the reaction mixture overnight, allowing it to warm to room temperature.
-
Filter off the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude Z-Gln-ONp.
-
Purification:
The crude product is typically purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to obtain pure, crystalline Z-Gln-ONp.
Caption: Synthetic pathway of Z-Gln-ONp.
Section 3: Analytical Characterization
The identity and purity of synthesized Z-Gln-ONp are confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the presence of all expected functional groups and the overall structure of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify characteristic vibrational frequencies of the functional groups, such as the amide, ester, and nitro groups.
-
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition.
Section 4: Applications in Biochemical Assays
Z-Gln-ONp is a valuable substrate for assaying the activity of several classes of enzymes, most notably transglutaminases and glutaminyl cyclases. The p-nitrophenyl group serves as a chromogenic leaving group, allowing for the continuous monitoring of enzyme activity by spectrophotometry.
Transglutaminase Assay:
Transglutaminases (TGases) are enzymes that catalyze the formation of an isopeptide bond between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine residue.[1] In the presence of a primary amine, TGases can also catalyze a transamidation reaction. When Z-Gln-ONp is used as a substrate in the presence of hydroxylamine, TGase catalyzes the formation of a γ-glutamyl-hydroxamate, releasing p-nitrophenolate. The increase in absorbance at 405 nm due to the formation of the p-nitrophenolate ion is directly proportional to the enzyme activity.
Glutaminyl Cyclase Assay:
Glutaminyl cyclases (QCs) catalyze the intramolecular cyclization of N-terminal glutamine residues to form pyroglutamic acid.[2] When Z-Gln-ONp is used as a substrate, QC activity can be monitored by coupling the release of p-nitrophenol to a secondary reaction or by directly measuring its absorbance.
Step-by-Step Protocol for a General Enzyme Kinetic Assay using Z-Gln-ONp:
-
Reagent Preparation:
-
Prepare a stock solution of Z-Gln-ONp in a suitable organic solvent (e.g., DMSO).
-
Prepare a reaction buffer appropriate for the enzyme being assayed (e.g., Tris-HCl buffer for transglutaminase).
-
Prepare a stock solution of the enzyme of interest in the reaction buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the reaction buffer.
-
Add the Z-Gln-ONp substrate to the desired final concentration.
-
Initiate the reaction by adding the enzyme solution.
-
Immediately place the microplate in a spectrophotometer pre-set to the appropriate temperature.
-
Monitor the increase in absorbance at 405 nm over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
Use the Beer-Lambert law (A = εcl) to convert the rate of change in absorbance to the rate of product formation, where ε is the molar extinction coefficient of p-nitrophenolate at 405 nm.
-
Plot the initial velocities against substrate concentrations to determine the Michaelis-Menten kinetic parameters, Kₘ and Vₘₐₓ.
-
Caption: General workflow for an enzyme kinetic assay using Z-Gln-ONp.
Section 5: Mechanism of Enzymatic Hydrolysis
The enzymatic hydrolysis of Z-Gln-ONp by enzymes like transglutaminase involves a nucleophilic attack on the γ-carbonyl carbon of the glutamine residue. The p-nitrophenoxide ion is an excellent leaving group, facilitating this reaction. The general mechanism involves the formation of an acyl-enzyme intermediate, which is then resolved by the attack of a nucleophile (e.g., water or an amine).
Caption: Simplified mechanism of enzymatic hydrolysis of Z-Gln-ONp.
Conclusion
Z-Gln-ONp is a versatile and indispensable tool for researchers in peptide chemistry and enzymology. Its well-defined chemical properties, coupled with its utility as a chromogenic substrate, allow for the precise and efficient study of enzyme kinetics and the synthesis of complex peptides. The protocols and information provided in this guide serve as a comprehensive resource for the effective utilization of Z-Gln-ONp in a research setting.
References
-
PubChem. Z-Gln-ONp. National Center for Biotechnology Information. [Link]
-
eDiss. Deciphering the Catalytic Mechanism of the Zn Enzyme Glutaminyl Cyclase and the Deduction of Transition-State Analog Inhibitors. [Link]
